

# "N-(3-Indolylacetyl)-L-alanine-d4 chemical structure and formula"

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Compound of Interest

Compound Name: N-(3-Indolylacetyl)-L-alanine-d4

Cat. No.: B15558849

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# An In-depth Technical Guide to N-(3-Indolylacetyl)-L-alanine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and analytical methodologies related to **N-(3-Indolylacetyl)-L-alanine-d4**. This deuterated analog of a key plant auxin conjugate is an essential tool in metabolic research and quantitative analysis.

### **Core Concepts: Chemical Identity and Properties**

**N-(3-Indolylacetyl)-L-alanine-d4** is the isotopically labeled form of N-(3-Indolylacetyl)-L-alanine, a naturally occurring conjugate of the plant hormone indole-3-acetic acid (IAA). In this deuterated variant, four hydrogen atoms on the L-alanine moiety are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of endogenous N-(3-Indolylacetyl)-L-alanine.

The chemical structure of N-(3-Indolylacetyl)-L-alanine-d4 is detailed below:

Caption: 2D structure of N-(3-Indolylacetyl)-L-alanine-d4.

### **Quantitative Data Summary**



The key quantitative data for **N-(3-Indolylacetyl)-L-alanine-d4** and its non-deuterated analog are summarized in the table below for easy comparison.

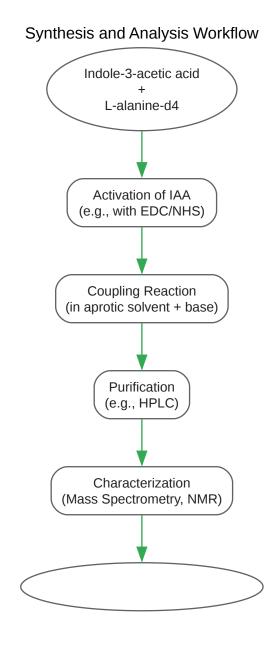
Property	N-(3-Indolylacetyl)-L- alanine	N-(3-Indolylacetyl)-L- alanine-d4
Chemical Formula	C13H14N2O3	C13H10D4N2O3
Molecular Weight	246.26 g/mol [1]	250.29 g/mol (calculated)
Exact Mass	246.1004 g/mol [2][3]	250.1256 g/mol (calculated)
CAS Number	57105-39-2[1][2]	Not available

# Experimental Protocols Synthesis of N-(3-Indolylacetyl)-L-alanine-d4

The synthesis of **N-(3-Indolylacetyl)-L-alanine-d4** involves the coupling of indole-3-acetic acid (IAA) with L-alanine-d4. A generalized protocol is as follows:

- Activation of Indole-3-acetic acid: Indole-3-acetic acid is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC).
- Coupling Reaction: The activated IAA is then reacted with L-alanine-d4 (CD₃CD(ND₂)CO₂H)
  in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM),
  in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the
  reaction.
- Purification: The resulting N-(3-Indolylacetyl)-L-alanine-d4 is purified from the reaction
  mixture using techniques such as column chromatography on silica gel or preparative highperformance liquid chromatography (HPLC).
- Characterization: The final product is characterized by mass spectrometry to confirm the correct mass and deuterium incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.





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Caption: General workflow for the synthesis and analysis of the target molecule.

### **Quantification by HPLC-MS/MS**

**N-(3-Indolylacetyl)-L-alanine-d4** is primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples.

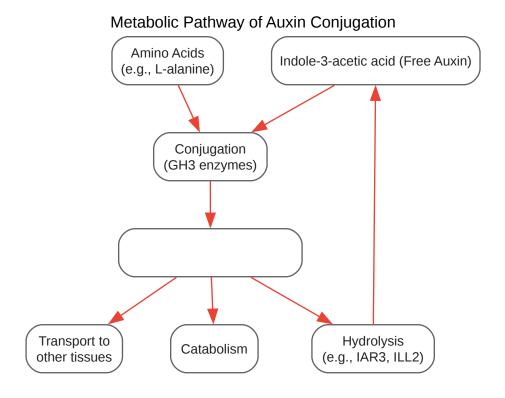


- Sample Preparation: A known amount of **N-(3-Indolylacetyl)-L-alanine-d4** is spiked into the biological sample (e.g., plant tissue extract) before extraction. The extraction is typically performed with a solvent mixture such as isopropanol/water/hydrochloric acid.
- Chromatographic Separation: The extracted sample is analyzed by reverse-phase HPLC, often using a C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to separate the analyte from other matrix components.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
  - For N-(3-Indolylacetyl)-L-alanine: A common transition is m/z 247.1 -> 130.1.
  - For N-(3-Indolylacetyl)-L-alanine-d4: The expected transition would be m/z 251.1 ->
     130.1 (assuming fragmentation of the alanine moiety).
- Quantification: The concentration of the endogenous compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## **Biological Context: Role in Auxin Homeostasis**

N-(3-Indolylacetyl)-L-alanine is an amino acid conjugate of the plant hormone auxin. The formation of such conjugates is a key mechanism for regulating the levels of free, active auxin within the plant. This metabolic process is crucial for proper plant growth and development.





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Caption: Simplified pathway of auxin conjugation and hydrolysis.

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#### References

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